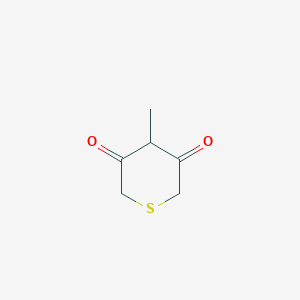

4-Methylthiane-3,5-dione

Cat. No. B8483061

Key on ui cas rn:

61363-53-9

M. Wt: 144.19 g/mol

InChI Key: HJKPKJUBEOHVRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04130565

Procedure details

A solution of 101.3 g (0.57 mole) of methyl 2-(3-methylacetonylmercapto)acetate in 2.3 liter of dry tetrahydrofuran is added dropwise over a period of 3 hours to a stirred suspension of 0.57 mole of sodium hydride (27.4 g of 50% mineral oil suspension) in 1.1 liter of dry tetrahydrofuran at room temperature under nitrogen. Stirring is continued for an additional 3 hours. The resulting yellow reaction mixture is concentrated to a small volume at temperature below 40° C. under reduced pressure, poured into ice-cold water and then extracted with ether. The aqueous layer is acidified at pH 2-3 with dilute hydrochloric acid and extracted several times with chloroform. The extracts are washed with a small portion of an aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed in vacuo and the residue is crystallized from methylene chloride - ether to give 62.7 g (75.6% yield) of 4-methyltetrahydrothiopyran-3,5-dione, mp. 131°-133° C. Recrystallization from acetone - ether gives an analytical specimen, mp. 132.5°-133° C. IR: νmaxCHCl3 cm-1 : 1735, 1705, 1631; νmaxNujol cm-1 :1635, 1553. UV: λmax95%EtOH mμ (ε): 275 (9500), 315 (2400); λmaxN-HCl mμ (ε): 272 (9900); λmaxN-NaOH mμ (ε): 289 (11600), 316 (12900). NMR: ppm (CDCl3): 1.28 (doublet, 3H, J = 7, Me), 3.44 (singlet, 4H, 2-H2 and 6-H2), 3.73 (quartet, 1H, J = 7, 4-H); ppm (CD3OD): 1.69 (broad singlet, 3H, vinyl-Me), 3.34 (broad singlet, 4H, 2-H2 and 6-H2). Anal. Calcd. for C6H8O2S (%): C, 49.98; H, 5.59; S, 22.24. Found (%): C, 50.17; H, 5.50; S, 22.14.

Yield

75.6%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7](OC)=[O:8].[H-].[Na+]>O1CCCC1>[CH3:1][CH:2]1[C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7]1=[O:8] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

101.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CSCC(=O)OC)=O

|

|

Name

|

|

|

Quantity

|

27.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

2.3 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.1 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting yellow reaction mixture is concentrated to a small volume at temperature below 40° C. under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into ice-cold water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted several times with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

The extracts are washed with a small portion of an aqueous sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is crystallized from methylene chloride - ether

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(CSCC1=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 62.7 g | |

| YIELD: PERCENTYIELD | 75.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |